

Application Notes: Preparation of DPhPC Vesicles by Extrusion

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Compound of Interest

Compound Name: *Dphpc*

Cat. No.: *B15577321*

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Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) is a synthetic phospholipid widely utilized in membrane biophysics and drug delivery research. Its branched phytanoyl acyl chains create a highly fluid and stable lipid bilayer over a broad temperature range, from -120°C to 120°C, making it an excellent candidate for forming robust model membranes.[1] The extrusion method is a simple and rapid technique for producing unilamellar vesicles (LUVs) with a controlled and relatively uniform size distribution.[2][3] This process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size, resulting in the formation of smaller, single-lamellar vesicles.[3]

Core Principles and Critical Parameters

The formation of unilamellar **DPhPC** vesicles via extrusion is governed by several critical parameters that influence the final product's size, lamellarity, and stability.

- **Lipid Film Quality:** The initial step of creating a thin, uniform lipid film is crucial. A homogenous film ensures even hydration, leading to a more consistent population of MLVs prior to extrusion.
- **Hydration:** The process of adding an aqueous buffer to the dry lipid film swells the lipid layers, causing them to detach and form MLVs. The choice of buffer can influence vesicle stability and surface charge.

- **Extrusion Temperature:** Vesicles must be extruded at a temperature above the lipid's gel-to-liquid crystalline phase transition temperature (T_c).^[4] Due to **DPhPC**'s exceptionally low T_c (approx. -120°C), this process can be conveniently performed at room temperature.^[1]
- **Membrane Pore Size:** The pore size of the polycarbonate membrane is the primary determinant of the final vesicle diameter.^[5] The resulting vesicles are typically slightly larger than the stated pore size.^[5]
- **Number of Extrusion Passes:** Increasing the number of times the lipid suspension is passed through the membrane generally leads to a smaller average vesicle size and a narrower size distribution (lower polydispersity index, PDI).^{[5][6]} A common range is 11 to 21 passes.^[5]
- **Applied Pressure:** The pressure applied during extrusion affects the flow rate and can influence vesicle characteristics. While moderate pressures are typical, the optimal pressure can vary depending on the lipid concentration and membrane pore size.^{[7][8]} High pressures can risk tearing the membrane.^[5]
- **Lipid Concentration:** Typical lipid concentrations for extrusion range from 10 to 50 mg/mL.^[4] ^[9] Higher concentrations can lead to increased back pressure and potential aggregation.^[5]

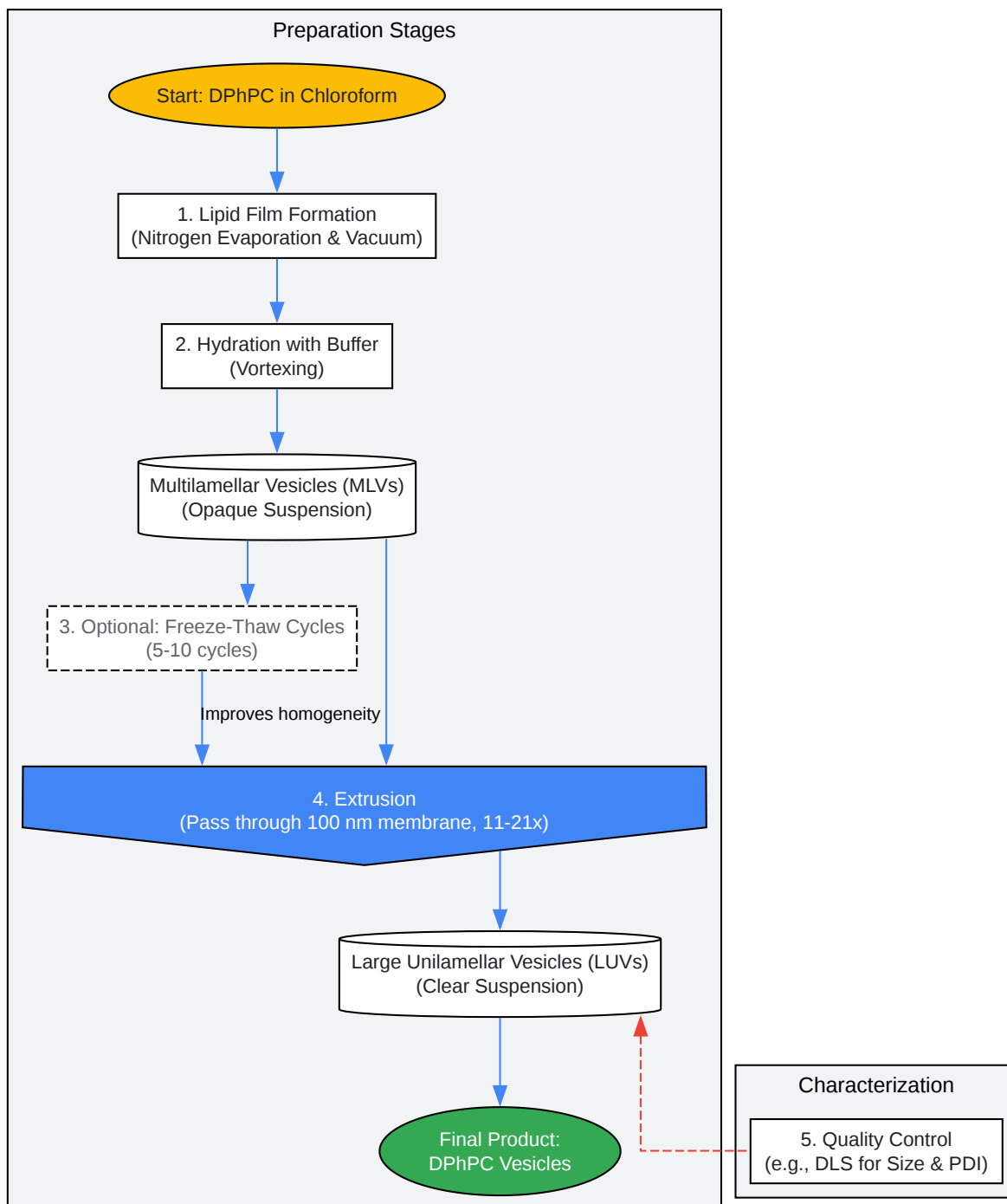
Data Presentation

The following table summarizes typical quantitative parameters for the preparation of **DPhPC** vesicles by extrusion.

Parameter	Typical Value/Range	Notes
Lipid Concentration	10 - 50 mg/mL	Higher concentrations can increase extrusion difficulty. [4] [5]
Extrusion Temperature	Room Temperature (~20-25°C)	DPhPC is in a fluid state at room temperature, well above its T _c . [1]
Membrane Pore Size	50 nm, 100 nm, 200 nm	Final vesicle diameter is typically 10-30% larger than the pore size. [5]
Number of Passes	11 - 21 passes	An odd number of passes is recommended for sample homogeneity. [5]
Applied Pressure	100 - 500 psi (7 - 35 bar)	Varies with extruder type; apply gentle, steady pressure. [2] [7]
Final Vesicle Size	60 - 220 nm (dependent on pore size)	Measured by Dynamic Light Scattering (DLS). [2]
Polydispersity Index (PDI)	< 0.2	A PDI below 0.2 indicates a monodisperse and homogeneous vesicle population. [6]

Experimental Workflow

The following diagram illustrates the logical workflow for preparing **DPhPC** vesicles using the extrusion method.



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Caption: Workflow for **DPhPC** Vesicle Preparation by Extrusion.

Detailed Experimental Protocol

This protocol details the steps for preparing approximately 1 mL of a 10 mg/mL **DPhPC** unilamellar vesicle suspension using a mini-extruder.

Materials and Equipment

- **DPhPC** (1,2-diphytanoyl-sn-glycero-3-phosphocholine) powder
- Chloroform (HPLC grade)
- Desired aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
- Round-bottom flask or glass vial
- Rotary evaporator or gentle stream of nitrogen gas
- Vacuum desiccator or high-vacuum pump
- Water bath sonicator or vortex mixer
- Mini-extruder device
- Polycarbonate membranes (e.g., 100 nm pore size)
- Filter supports for the extruder
- Gas-tight glass syringes (e.g., 1 mL)
- Dynamic Light Scattering (DLS) instrument for characterization

Protocol Steps

1. Lipid Film Formation a. Weigh 10 mg of **DPhPC** powder and transfer it to a clean round-bottom flask or glass vial. b. Dissolve the **DPhPC** in approximately 1-2 mL of chloroform. Swirl gently until the solution is clear and all lipid is dissolved. c. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the bottom and lower walls. d. Place the flask under a high vacuum for at least 2 hours (or overnight) to

remove any residual solvent. The final film should appear as a dry, white-to-transparent deposit.

2. Hydration a. Add 1 mL of the desired aqueous buffer to the dried lipid film. b. Seal the flask and hydrate the lipid film by vortexing vigorously for 5-10 minutes. The temperature should be at room temperature. c. The resulting suspension will appear milky or opaque, indicating the formation of multilamellar vesicles (MLVs).

3. (Optional) Freeze-Thaw Cycles a. To improve the efficiency of extrusion and the homogeneity of the final sample, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath (e.g., 30-40°C) until completely thawed. d. Repeat this cycle for the desired number of repetitions. This process helps to break down large lipid aggregates. [\[10\]](#)

4. Extrusion a. Assemble the mini-extruder according to the manufacturer's instructions. Place a filter support, followed by a 100 nm polycarbonate membrane, another filter support, the second membrane, and the final filter support. b. Pre-hydrate the membrane by passing buffer through the assembled extruder. c. Draw the entire MLV suspension into one of the glass syringes. d. Carefully connect the loaded syringe to one side of the extruder and an empty syringe to the other side. e. Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the opposing syringe. This is one pass. f. Repeat the process by pushing the suspension back and forth between the two syringes for a total of 11 to 21 passes. An odd number of passes ensures the final sample is collected in the opposite syringe from where it started.[\[5\]](#) g. After the final pass, the vesicle suspension should appear significantly clearer or translucent.

5. Characterization and Storage a. Characterize the size distribution and polydispersity of the resulting LUVs using Dynamic Light Scattering (DLS). A successful preparation should yield a monomodal size distribution with a low PDI (<0.2). b. For short-term storage, **DPhPC** vesicles can be stored at 4°C for several days. For long-term storage, stability should be assessed, as vesicle properties can change over time due to fusion or aggregation.

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